Cas no 62123-82-4 (Ethyl 2-(2-bromophenyl)-2-oxoacetate)

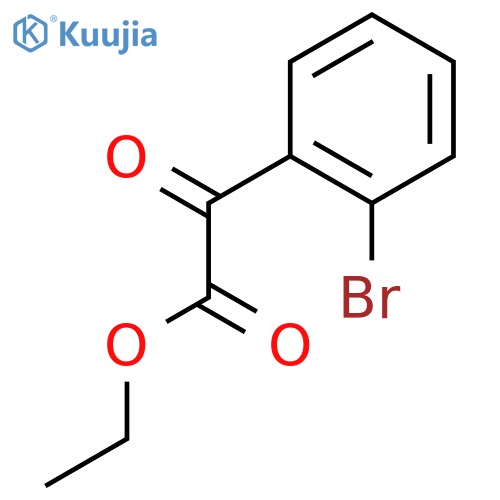

62123-82-4 structure

商品名:Ethyl 2-(2-bromophenyl)-2-oxoacetate

Ethyl 2-(2-bromophenyl)-2-oxoacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(2-bromophenyl)-2-oxoacetate

- MFCD22552906

- 62123-82-4

- SCHEMBL16039556

- DTXSID60482540

- 2-Bromo-oxo-benzeneacetic acid ethyl ester

- Benzeneacetic acid, 2-bromo-a-oxo-, ethyl ester

- ODUHAMLUWOLQKF-UHFFFAOYSA-N

- Ethyl2-(2-bromophenyl)-2-oxoacetate

-

- インチ: InChI=1S/C10H9BrO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3

- InChIKey: ODUHAMLUWOLQKF-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C(=O)C1=CC=CC=C1Br

計算された属性

- せいみつぶんしりょう: 255.97351g/mol

- どういたいしつりょう: 255.97351g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 43.4Ų

Ethyl 2-(2-bromophenyl)-2-oxoacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00IBG0-250mg |

Benzeneacetic acid, 2-bromo-a-oxo-, ethyl ester |

62123-82-4 | 95% | 250mg |

$253.00 | 2025-02-28 | |

| Crysdot LLC | CD12053004-25g |

Ethyl 2-(2-bromophenyl)-2-oxoacetate |

62123-82-4 | 95+% | 25g |

$937 | 2024-07-24 | |

| Alichem | A019115250-100g |

Ethyl 2-(2-bromophenyl)-2-oxoacetate |

62123-82-4 | 95% | 100g |

$1881.00 | 2023-09-01 | |

| Alichem | A019115250-25g |

Ethyl 2-(2-bromophenyl)-2-oxoacetate |

62123-82-4 | 95% | 25g |

$767.60 | 2023-09-01 | |

| Aaron | AR00IBOC-500mg |

Benzeneacetic acid, 2-bromo-a-oxo-, ethyl ester |

62123-82-4 | 97% | 500mg |

$163.00 | 2025-02-28 | |

| A2B Chem LLC | AI53840-250mg |

Ethyl 2-(2-bromophenyl)-2-oxoacetate |

62123-82-4 | 95% | 250mg |

$221.00 | 2024-04-19 | |

| Aaron | AR00IBOC-1g |

Benzeneacetic acid, 2-bromo-a-oxo-, ethyl ester |

62123-82-4 | 97% | 1g |

$258.00 | 2025-02-28 | |

| Crysdot LLC | CD12053004-10g |

Ethyl 2-(2-bromophenyl)-2-oxoacetate |

62123-82-4 | 95+% | 10g |

$700 | 2024-07-24 | |

| Crysdot LLC | CD12053004-100g |

Ethyl 2-(2-bromophenyl)-2-oxoacetate |

62123-82-4 | 95+% | 100g |

$2352 | 2024-07-24 | |

| Alichem | A019115250-10g |

Ethyl 2-(2-bromophenyl)-2-oxoacetate |

62123-82-4 | 95% | 10g |

$615.60 | 2023-09-01 |

Ethyl 2-(2-bromophenyl)-2-oxoacetate 関連文献

-

Peng-Jun Zhou,Cheng-Kun Li,Shao-Fang Zhou,Adedamola Shoberu,Jian-Ping Zou Org. Biomol. Chem. 2017 15 2629

62123-82-4 (Ethyl 2-(2-bromophenyl)-2-oxoacetate) 関連製品

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量